molecular formula C19H23N5O3 B4517983 6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE

6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE

Cat. No.: B4517983
M. Wt: 369.4 g/mol
InChI Key: KZDUWBNMWSYOGW-UHFFFAOYSA-N
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Description

6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a pyrimidine core

Scientific Research Applications

6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The benzodioxole moiety can be synthesized through the bromination of 1,3-benzodioxole-5-carboxaldehyde . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the pyrimidine core via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with the active site of enzymes, inhibiting their activity, while the piperazine ring can modulate receptor function. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE is unique due to its combination of the benzodioxole, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-20-17(22(2)3)11-18(21-13)23-6-8-24(9-7-23)19(25)14-4-5-15-16(10-14)27-12-26-15/h4-5,10-11H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDUWBNMWSYOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE
Reactant of Route 2
Reactant of Route 2
6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE
Reactant of Route 3
Reactant of Route 3
6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE
Reactant of Route 4
Reactant of Route 4
6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE
Reactant of Route 5
Reactant of Route 5
6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE
Reactant of Route 6
Reactant of Route 6
6-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE

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